methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-ethylphenyl group at position 2, a methoxybenzoate ester at position 3, and a methylene bridge. The 1,1-dioxido group enhances electron-withdrawing properties, while the ester and aryl substituents influence solubility and biological interactions.
Properties
IUPAC Name |
methyl 3-[[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-9-12-20(13-10-17)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)16-19-15-18(24(28)33-3)11-14-22(19)32-2/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIKRFCUWMCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzo[e][1,2,4]thiadiazine core with methoxy and ethyl substituents. Its molecular formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, certain derivatives displayed IC50 values in the low micromolar range against COX-II, indicating potential anti-inflammatory properties .
- Antitumor Activity : There is evidence suggesting that similar compounds can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival. Studies have reported significant antitumor effects in various cancer models .
- Interaction with Receptors : Some studies have highlighted the ability of related compounds to modulate G protein-coupled receptors (GPCRs), which play essential roles in numerous physiological processes .
Pharmacological Studies
A variety of pharmacological studies have been conducted to assess the biological activity of this compound and its analogs:
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- A study involving a series of synthesized derivatives indicated that modifications in the structure could enhance selectivity and potency against specific targets like COX-II and PD-L1 .
- In a clinical context, compounds similar to this compound were evaluated for their anti-inflammatory and anticancer properties, showing promising results in preliminary trials.
Scientific Research Applications
Biological Activities
Research has indicated that compounds related to methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazine compounds possess significant antimicrobial properties. For instance, triazolothiadiazines have been effective against various Candida species, outperforming conventional antifungal agents like ketoconazole .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research indicates that thiadiazine derivatives can inhibit the growth of epithelial cancer cells, particularly liver cancer cells .
- Antiviral Effects : There is growing interest in the antiviral potential of similar compounds against HIV. The inhibition of HIV replication has been observed in several studies focusing on thiadiazine derivatives .
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazine Core : The initial step often involves the reaction of thiocarbonyl compounds with hydrazonoyl chlorides to form the thiadiazine nucleus .
- Functionalization : Subsequent reactions may involve the introduction of methoxy and ethylphenyl groups through electrophilic aromatic substitution or coupling reactions.
- Final Derivatization : The final product is obtained through esterification or other functional group transformations to enhance solubility and biological activity.
Case Studies
Several studies highlight the effectiveness of similar compounds in various applications:
Comparison with Similar Compounds
Benzooxazine Derivatives
Example Compound : 4-Methyl-4H-benzo[1,4]oxazine-3-thione ()
- Structural Differences :
- The benzooxazine core replaces sulfur with oxygen in the heterocyclic ring.
- Lacks the 1,1-dioxido group and methoxybenzoate ester.
- Synthesis: Prepared via P₂S₅-mediated thionation of oxazinones in THF, contrasting with the target’s likely multi-step synthesis involving sulfonation and esterification .
- Properties : Thione groups in oxazines enhance reactivity toward nucleophiles, whereas the target’s dioxido group stabilizes the ring via resonance .
Thiadiazole-Containing Esters
Example Compound : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Structural Differences :
- 1,3,4-Thiadiazole (5-membered ring) vs. 1,2,4-thiadiazine (6-membered ring).
- The thiadiazole lacks the dioxido group but includes a phenylcarbamoyl substituent.
- Properties :
Sulfonylurea Herbicides
Example Compound : Metsulfuron Methyl ()
- Structural Differences :
- Contains a sulfonylurea bridge (-SO₂-NH-CO-NH-) linked to a triazine ring.
- The target’s benzoate ester and thiadiazine core differ significantly.
- Functional Relevance : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s bioactivity (if any) remains uncharacterized. Substituents like the 4-ethylphenyl group may confer hydrophobic interactions akin to aryl groups in herbicides .
1,4-Benzothiazine Derivatives
Example Compound : 2-(3-Oxo-2,3-Dihydro-benzo[b][1,4]thiazin-4-yl)acetamide ()
- Structural Differences :
- 1,4-Benzothiazine vs. 1,2,4-thiadiazine.
- Acetamide substituent vs. methoxybenzoate ester.
- Properties :
Data Table: Key Structural and Functional Comparisons
Computational and Experimental Insights
- Theoretical Studies: Compounds like 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone () were analyzed using B3LYP/6-31G(d,p) methods, predicting charge distribution and stability. Similar approaches could model the target’s electronic properties, such as Mulliken charges on sulfur or oxygen atoms .
- Synthetic Challenges : The target’s synthesis likely requires precise sulfonation and coupling steps, paralleling methodologies in and but with stricter regiocontrol due to the dioxido group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
